4-Pyrimidinethiol

Vue d'ensemble

Description

4-Pyrimidinethiol is a useful research compound. Its molecular formula is C4H4N2S and its molecular weight is 112.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49079. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

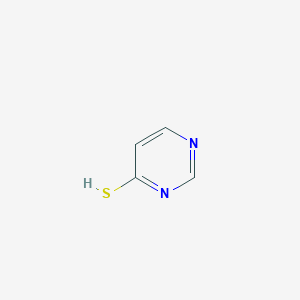

4-Pyrimidinethiol, a sulfur-containing pyrimidine derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies from various research findings.

Chemical Structure and Synthesis

This compound (C₄H₄N₂S) features a pyrimidine ring substituted with a thiol group at the 4-position. The synthesis of this compound typically involves the reaction of pyrimidine derivatives with thiourea or other sulfur sources under acidic or basic conditions. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of this compound derivatives with various substitutions at the 2, 5, and 6 positions .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity against various cancer cell lines. A study evaluated a series of pyrimidine thiol derivatives, including this compound, showing significant cytotoxic effects against leukemia, breast, and colon cancer cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 0.0227 | Apoptosis induction |

| MCF-7 (Breast) | 0.035 | Cell cycle arrest at G2/M phase | |

| K562 (Leukemia) | 0.015 | Inhibition of EGFR phosphorylation |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. A study reported that derivatives of this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) ranged from 0.25 to 1 µg/mL for various derivatives .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 0.5 |

| E. faecalis | 0.75 | |

| K. pneumoniae | 1 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with key molecular targets within cells. For instance, it has been shown to act as a reversible inhibitor of the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation . Molecular docking studies suggest that the thiol group enhances binding affinity to target proteins compared to non-thiolated analogs .

Case Studies

- Case Study on Anticancer Efficacy : A recent investigation focused on a series of novel pyrimidine thiols, including this compound, which were tested for their anticancer properties against multiple cell lines. The study highlighted that compounds with electron-withdrawing groups at the para position exhibited superior activity due to increased lipophilicity and better membrane penetration .

- Antimicrobial Screening : Another study assessed the antimicrobial potential of various pyrimidine derivatives against clinically relevant pathogens. The results indicated that certain derivatives not only inhibited bacterial growth but also displayed lower toxicity towards normal human cells, suggesting a favorable safety profile for potential therapeutic use .

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Pyrimidinethiol (C4H4N2S) features a pyrimidine ring with a thiol group. Its molecular weight is approximately 112.16 g/mol. The compound is known for its reactivity due to the presence of both nitrogen and sulfur atoms, which can participate in coordination chemistry and biological interactions .

Catalytic Applications

This compound has been utilized in the synthesis of coordination polymers and as a catalyst in organic reactions:

- Coordination Polymers : A study demonstrated the synthesis of a silver coordination polymer using this compound that exhibited significant catalytic activity in the Hantzsch synthesis of polyhydroquinolines. This reaction is notable for its efficiency under mild conditions and high stereoselectivity, making it valuable for organic transformations .

- Multicomponent Reactions : The compound has been shown to facilitate multicomponent reactions (MCRs), which are advantageous due to their simplicity and high atom economy. For instance, the Ag–CP catalyst derived from this compound was reused multiple times without significant loss of activity, showcasing its potential for sustainable chemistry practices .

Medicinal Chemistry

This compound and its derivatives have been investigated for their potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds containing the pyrimidine ring may exhibit anticancer properties by inhibiting protein kinases involved in cell growth regulation. This mechanism suggests a pathway for developing new cancer therapies .

- Antimicrobial Properties : The antibacterial effects of this compound have been enhanced through its incorporation into gold nanoparticles. These modified nanoparticles demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for wound dressings and infection control .

Material Science

The compound's ability to form stable complexes has implications in materials science:

- Corrosion Inhibition : Studies have shown that this compound can act as an effective corrosion inhibitor for metals in acidic environments due to its adsorption properties on metal surfaces. This application is particularly relevant in protecting steel structures from corrosion.

- Polymer Synthesis : Derivatives of this compound have been synthesized for use in creating functionalized polymers that can be applied in various industrial processes, including drug delivery systems and biosensors .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Nature (2021) | Catalysis | Developed a silver coordination polymer using this compound with high catalytic efficiency in polyhydroquinoline synthesis. |

| PubChem | Medicinal Chemistry | Investigated anticancer properties; compounds inhibit protein kinases affecting cell growth. |

| Wiley (2020) | Antimicrobial | Gold nanoparticles modified with this compound showed enhanced antibacterial activity against MDR bacteria. |

| EJChem | Corrosion Inhibition | Demonstrated effectiveness of this compound as a corrosion inhibitor in acidic solutions. |

Propriétés

IUPAC Name |

1H-pyrimidine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGAXHFMCFLLMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903817 | |

| Record name | NoName_4575 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1450-86-8 | |

| Record name | 4-Pyrimidinethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.